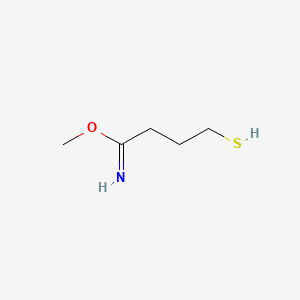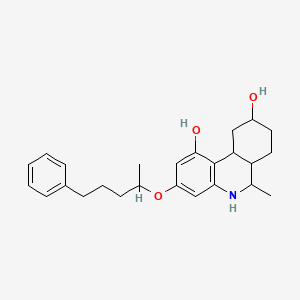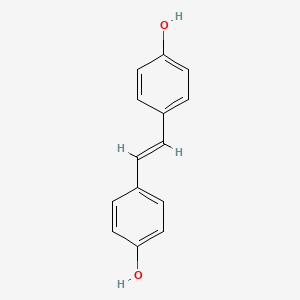
4,4'-Dihydroxystilbene
Overview
Description
4,4’-Dihydroxystilbene, also known as 4,4’-stilbenediol, is a stilbenoid nonsteroidal estrogen. It is the parent compound of a group of more potent nonsteroidal estrogen derivatives, including diethylstilbestrol. This compound is known for its estrogenic properties and has been studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
4,4’-Dihydroxystilbene, also known as Stilbestrol, is a stilbenoid nonsteroidal estrogen . It primarily targets the estrogen receptors (ERα and ERβ), binding with high affinity .
Mode of Action
Upon binding to the estrogen receptors, 4,4’-Dihydroxystilbene exerts its effects by modulating the activity of these receptors . It also induces mitochondrial membrane permeabilization (MMP) and lysosomal membrane permeabilization (LMP) in cells . This leads to the release of cytochrome c, ApaF1, and caspases-9/3 activation, which are key players in the apoptosis pathway .
Biochemical Pathways
4,4’-Dihydroxystilbene affects several biochemical pathways. It induces apoptosis and autophagy in cells . It also inhibits the phosphorylation of signal transducer and activator of transcript 3, which plays a crucial role in cell growth and differentiation . Furthermore, it inhibits vascular endothelial growth factor (VEGF)-C-induced lymphangiogenesis .
Result of Action
The action of 4,4’-Dihydroxystilbene results in significant cytotoxic effects on cells, as evidenced by various assays . It inhibits tumor growth and metastasis in vivo, partly due to anti-lymphangiogenesis, and the regulation of M2 macrophage activation and differentiation .
Action Environment
Environmental factors can influence the biosynthesis of stilbenes, including 4,4’-Dihydroxystilbene . Factors such as ultraviolet radiation, visible light, ultrasonication, mechanical stress, salt stress, drought, temperature, ozone, and biotic stress can enhance stilbene biosynthesis .
Biochemical Analysis
Biochemical Properties
4,4’-Dihydroxystilbene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with ribonucleotide reductase regulatory subunit M2 (RRM2), an enzyme involved in DNA replication. 4,4’-Dihydroxystilbene inhibits RRM2, leading to reduced synthesis of deoxyribonucleoside triphosphates (dNTPs), which are essential for DNA replication and repair . This inhibition results in the arrest of cells at the S-phase, DNA damage, and apoptosis.
Cellular Effects
4,4’-Dihydroxystilbene has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA replication, leading to cell cycle arrest and apoptosis. In neuroblastoma cell lines, 4,4’-Dihydroxystilbene induces mitochondrial membrane permeabilization (MMP) and lysosomal membrane permeabilization (LMP), resulting in the release of cytochrome c and cathepsins, respectively . These events trigger the activation of caspases and subsequent cell death. Additionally, 4,4’-Dihydroxystilbene affects cell signaling pathways, such as the p38 and JNK MAPK pathways, which are involved in stress responses and apoptosis .
Molecular Mechanism
The molecular mechanism of 4,4’-Dihydroxystilbene involves its binding interactions with biomolecules and enzyme inhibition. It directly targets RRM2, leading to its down-regulation by the proteasome . This results in decreased RNR activity, reduced dNTP synthesis, and inhibition of DNA replication. Furthermore, 4,4’-Dihydroxystilbene induces oxidative stress, activating the p38 and JNK MAPK pathways, which enhance the pro-apoptotic activities of BAX and BID . These molecular events culminate in mitochondrial and lysosomal membrane permeabilization, leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dihydroxystilbene change over time. The compound exhibits stability and maintains its activity over extended periods. In in vitro studies, 4,4’-Dihydroxystilbene has shown consistent inhibition of DNA replication and induction of apoptosis . In in vivo studies, the compound has demonstrated long-term anti-cancer effects, reducing tumor growth and metastasis in animal models
Dosage Effects in Animal Models
The effects of 4,4’-Dihydroxystilbene vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, 4,4’-Dihydroxystilbene may exhibit toxic effects, including liver damage and oxidative stress . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4,4’-Dihydroxystilbene is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which convert it into hydroxylated derivatives . These metabolites exhibit estrogenic activity and contribute to the compound’s overall biological effects. Additionally, 4,4’-Dihydroxystilbene influences metabolic flux and metabolite levels, impacting cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 4,4’-Dihydroxystilbene is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments. Studies have shown that 4,4’-Dihydroxystilbene accumulates in specific tissues, such as the liver and tumors, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of 4,4’-Dihydroxystilbene plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In cancer cells, 4,4’-Dihydroxystilbene localizes to the mitochondria and lysosomes, where it induces membrane permeabilization and triggers apoptosis . Understanding the subcellular distribution of 4,4’-Dihydroxystilbene can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dihydroxystilbene can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the stilbene structure. Another method involves the aldol condensation of benzaldehyde derivatives followed by dehydroxylation .
Industrial Production Methods
Industrial production of 4,4’-dihydroxystilbene often involves the use of catalytic hydrogenation of stilbene derivatives. This process ensures high yield and purity of the compound. The reaction conditions typically include the use of palladium or platinum catalysts under hydrogen gas .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dihydroxystilbene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other carbonyl-containing compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated stilbene derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex stilbene derivatives.
Comparison with Similar Compounds
Similar Compounds
Diethylstilbestrol: A more potent nonsteroidal estrogen derivative of 4,4’-dihydroxystilbene.
Resveratrol: Another stilbenoid with similar structure but different biological activities.
Hexestrol: A derivative with enhanced estrogenic effects due to additional lipophilic substituents.
Uniqueness
4,4’-Dihydroxystilbene is unique due to its dual role as both an estrogen receptor modulator and an inhibitor of ribonucleotide reductase. This dual functionality makes it a valuable compound for research in both hormone-related therapies and cancer treatment .
Properties
IUPAC Name |
4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10,15-16H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAIWHIOIFKLEO-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022465 | |
| Record name | 4,4'-Dihydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15058-36-3, 659-22-3 | |
| Record name | 4,4′-Dihydroxy-trans-stilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15058-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dihydroxystilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Stilbenediol, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015058363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dihydroxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,2-ethenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dihydroxystilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stilbene-4,4'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-STILBENEDIOL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/921UXX4IZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,4'-Dihydroxystilbene exert its antitumor effects?
A1: this compound exhibits antitumor activity through multiple mechanisms. It has been shown to inhibit tumor-induced angiogenesis, a process crucial for tumor growth and metastasis. [] This antiangiogenic effect is linked to its ability to suppress the production of pro-matrix metalloproteinase-9 (pro-MMP-9) in tumor cells and inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell migration and blood vessel formation. [] Additionally, this compound can trigger apoptosis and autophagy in tumor cells, further contributing to its antitumor effects. [] Research suggests it may also modulate the tumor microenvironment by limiting the infiltration of tumor-associated immune cells and counteracting cancer-associated fibroblast (CAF) maturation. []
Q2: What is the role of this compound in protecting PC12 cells from oxidative stress?
A2: this compound exhibits cytoprotective effects against oxidative damage in PC12 cells. [] It reduces mitochondrial membrane permeabilization, a key event in apoptosis, and mitigates reactive oxygen species (ROS)-mediated caspase-3 activation induced by hydrogen peroxide. [] These findings highlight the antioxidant potential of this compound in specific cellular contexts.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C14H12O2, and its molecular weight is 212.24 g/mol.
Q4: Are there any characteristic spectroscopic features of this compound?
A4: this compound and its derivatives exhibit characteristic absorption bands in the ultraviolet (UV) and infrared (IR) regions of the electromagnetic spectrum. The exact positions of these bands are influenced by the nature and position of substituents on the stilbene scaffold. [] For example, increasing steric hindrance around the central double bond in dimethoxystilbene derivatives leads to a shift in the UV absorption bands and an increase in the out-of-plane Cα-H frequency in the IR spectra. []
Q5: How does the position of hydroxyl groups influence the biological activity of stilbene derivatives?
A5: The position of hydroxyl groups on the stilbene scaffold significantly impacts their biological activity. Studies comparing resveratrol (3,5,4'-trihydroxystilbene) with this compound and pinosylvin (3,5-dihydroxystilbene) demonstrate this clearly. For instance, in zebrafish models, this compound and pinosylvin show greater inhibitory effects on motor neuron growth than resveratrol. [] Similarly, these compounds exhibit distinct effects on U87 cell aggregation, highlighting the importance of hydroxyl group positioning in determining their biological activity. []
Q6: Does the presence of a double bond in the stilbene structure affect its estrogenic activity?
A6: Yes, the presence of a vinyl linkage in the stilbene structure is crucial for its estrogenic activity. [] Compounds lacking this double bond, such as 4,4'-dihydroxydibenzyl, exhibit significantly reduced estrogenic activity compared to their stilbene counterparts. [] This suggests that the planar and rigid conformation conferred by the double bond is essential for optimal interaction with estrogen receptors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


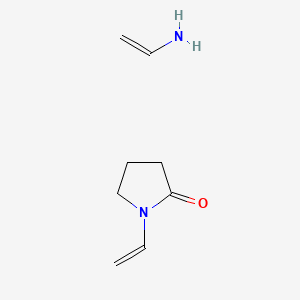


![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B1202829.png)
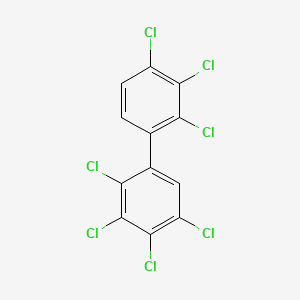
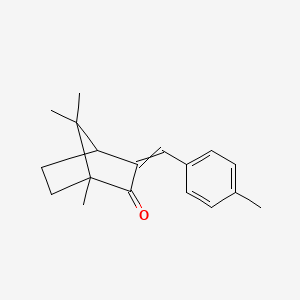
![2-Nitro-7-methoxynaphtho[2,1-b]furan](/img/structure/B1202833.png)
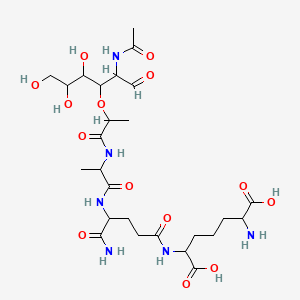
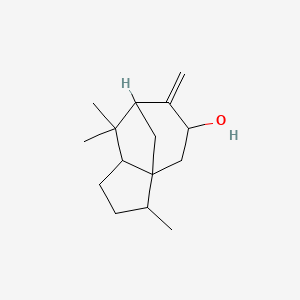
![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)
